3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane
Description
Molecular Architecture and Bonding Configuration
The molecular structure of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is characterized by a linear trisiloxane backbone with specific substitution patterns that define its chemical behavior. The compound possesses the molecular formula C₁₀H₂₅F₃O₂Si₃ with a molecular weight of 318.56 grams per mole, establishing it as a medium-sized organosilicon molecule. The structural framework consists of three silicon atoms connected through oxygen bridges, forming the characteristic silicon-oxygen-silicon linkages that define siloxane chemistry.
The bonding configuration within the trisiloxane backbone follows established patterns for silicon-oxygen interactions, where the silicon-oxygen bonds exhibit polar covalent character due to the electronegativity difference between silicon and oxygen atoms. Silicon possesses an electronegativity of 1.90 while oxygen has an electronegativity of 3.44 on the Pauling scale, resulting in an electronegativity difference of 1.54. This significant difference creates polarized bonds with partial positive charges on silicon atoms and partial negative charges on oxygen atoms, represented as Si^δ+^—O^δ−^.
The silicon-oxygen single bonds in the compound are longer than carbon-oxygen bonds, measuring approximately 1.6 angstroms compared to 1.4 angstroms for carbon-oxygen bonds, but they are significantly stronger with bond energies of 452 kilojoules per mole versus approximately 360 kilojoules per mole for carbon-oxygen single bonds. This enhanced bond strength contributes to the thermal stability and chemical resistance observed in trisiloxane compounds.
Table 1: Molecular Properties of this compound
The compound incorporates seven methyl groups attached to the silicon atoms, with the central silicon atom bearing both a methyl group and the trifluoropropyl substituent. This asymmetric substitution pattern creates a distinctive molecular geometry that influences both the electronic properties and the spatial arrangement of the molecule. The silicon atoms adopt tetrahedral geometry, consistent with their sp³ hybridization state, while the oxygen atoms maintain their characteristic bent configuration.
The trifluoropropyl group attachment occurs at the central silicon atom, replacing one of the traditional methyl substituents found in heptamethyltrisiloxane. This substitution introduces a propyl chain terminated with three fluorine atoms, significantly altering the electronic environment around the central silicon center. The carbon-fluorine bonds within the trifluoropropyl group are among the strongest single bonds in organic chemistry, contributing to the overall stability of the molecule.
Silicon-oxygen-silicon bond angles in trisiloxane systems typically range from 130 to 180 degrees, which is considerably more flexible than the carbon-oxygen-carbon angles in ethers that typically range from 107 to 113 degrees. This angular flexibility allows for conformational adjustments that accommodate the bulky trifluoropropyl substituent without significant steric strain.
Comparative Analysis of Trisiloxane Backbone Modifications
The trisiloxane backbone in this compound represents a specific modification of the general heptamethyltrisiloxane structure, where one methyl group has been replaced with a trifluoropropyl chain. This substitution creates significant differences in molecular properties compared to the parent heptamethyltrisiloxane compound and other trisiloxane derivatives.
Heptamethyltrisiloxane, with the molecular formula C₇H₂₂O₂Si₃, serves as the baseline structure for comparison. The replacement of one methyl group with the trifluoropropyl unit increases the molecular weight from approximately 236 grams per mole for the parent compound to 318.56 grams per mole for the fluorinated derivative. This substantial increase reflects not only the addition of the propyl carbon chain but also the incorporation of three fluorine atoms, each with an atomic weight of 19.
The electronic effects of fluorine substitution extend beyond simple mass considerations. Fluorine atoms are highly electronegative with an electronegativity value of 3.98, making them the most electronegative elements in the periodic table. When incorporated into the trifluoropropyl group, these fluorine atoms create a strong electron-withdrawing effect that propagates through the carbon chain and influences the electronic environment of the attached silicon atom. This electron withdrawal contrasts sharply with the electron-donating nature of methyl groups, fundamentally altering the charge distribution around the central silicon atom.
Research on fluorinated siloxane systems demonstrates that the incorporation of fluorinated side chains significantly impacts the physical properties of siloxane compounds. Studies on related fluorinated trisiloxane derivatives show enhanced hydrophobic characteristics and altered surface tension properties compared to their non-fluorinated counterparts. The superspreading behavior observed in some trisiloxane surfactants has been attributed to the unique molecular architecture that combines siloxane backbone flexibility with specific substituent patterns.
Table 2: Comparative Properties of Trisiloxane Derivatives
| Compound | Molecular Weight | Fluorine Content | Electronic Character |
|---|---|---|---|
| Heptamethyltrisiloxane | ~236 g/mol | 0% | Electron-neutral |
| This compound | 318.56 g/mol | 17.9% by mass | Electron-withdrawing |
| Octamethyltrisiloxane | ~236.5 g/mol | 0% | Electron-neutral |
The structural modifications also influence the conformational preferences of the trisiloxane backbone. While unsubstituted trisiloxane chains exhibit considerable flexibility due to the wide range of accessible silicon-oxygen-silicon bond angles, the introduction of bulky substituents like the trifluoropropyl group can restrict certain conformations while stabilizing others. The electron-withdrawing nature of the fluorinated side chain may also influence the preferred bond angles by altering the electronic repulsion patterns between adjacent silicon centers.
Experimental studies on siloxane bond character reveal that silicon-oxygen bond ionicity and the basicity of siloxane linkages depend strongly on the silicon-oxygen-silicon angle. When the angle is reduced from linearity toward tetrahedral values, the ionic bond character decreases while covalent contributions become more significant, and the basicity of the oxygen centers increases. This angular dependence suggests that substituent effects, such as those introduced by trifluoropropyl groups, can indirectly influence bonding character through conformational changes.
The thermal stability of fluorinated trisiloxane derivatives generally exceeds that of their non-fluorinated analogues due to the strength of carbon-fluorine bonds and the electron-withdrawing effects that reduce the electron density at potentially reactive sites. Thermogravimetric analysis of similar fluorinated siloxane compounds indicates thermal stability up to temperatures exceeding 200°C before significant decomposition occurs.
Fluorinated Side Chain Electronic Effects
The trifluoropropyl substituent in this compound introduces profound electronic modifications that extend throughout the molecular framework. The three fluorine atoms at the terminal position of the propyl chain create a cumulative electron-withdrawing effect that significantly alters the electronic distribution around the attached silicon atom and influences the overall molecular properties.
Fluorine atoms possess the highest electronegativity of all elements, with a value of 3.98 on the Pauling scale. When three fluorine atoms are bonded to a single carbon center, as in the trifluoromethyl group, they create an exceptionally strong electron-withdrawing unit. This electron withdrawal propagates through the intervening carbon atoms of the propyl chain, although the effect diminishes with distance from the fluorinated terminus. The inductive effect of the trifluoromethyl group is transmitted through the sigma bond framework, creating a partial positive charge buildup along the carbon chain toward the silicon attachment point.
Research on fluorinated organic compounds demonstrates that the electron-withdrawing properties of fluorine significantly reduce the electron density of molecular orbitals, particularly those associated with the highest occupied molecular orbital. In polymer systems containing fluorinated side chains, this effect has been shown to reduce the highest occupied molecular orbital energy levels and yield improved electronic properties in applications such as photovoltaic devices. The electron-withdrawing nature of fluorine substituents can lower energy levels by several hundred millivolts, representing substantial electronic modifications.
Table 3: Electronic Effects of Fluorine Substitution
| Property | Non-fluorinated System | Fluorinated System | Effect Magnitude |
|---|---|---|---|
| Electronegativity Difference | Baseline | +1.54 units (F vs C) | Significant |
| Electron Density | Baseline | Reduced | Moderate to Strong |
| Dipole Moment | Lower | Higher | Substantial |
| Polarizability | Higher | Lower | Moderate |
The electronic effects of the trifluoropropyl group extend to the silicon-oxygen bonds within the trisiloxane backbone. The electron withdrawal from the central silicon atom increases its partial positive charge, which in turn strengthens the electrostatic component of the silicon-oxygen bonds. This electronic modification can influence the bond lengths, with electron-deficient silicon centers typically forming slightly shorter and stronger bonds to oxygen atoms.
The altered electronic environment also affects the chemical reactivity of the compound. Electron withdrawal from silicon centers generally reduces their nucleophilicity while potentially enhancing their electrophilicity toward nucleophilic attack. This electronic modification can influence hydrolysis rates, with electron-deficient silicon centers often showing enhanced reactivity toward nucleophilic species such as hydroxide ions or water molecules under basic conditions.
Computational studies on siloxane degradation pathways indicate that electron-withdrawing substituents can significantly alter reaction mechanisms and kinetics. In aqueous environments, fluorinated siloxane compounds may exhibit different hydrolysis patterns compared to their non-fluorinated counterparts, with the electron-withdrawing effects potentially facilitating certain degradation pathways while hindering others. The strong electron-withdrawing nature of trifluoropropyl groups can influence the preferred sites of nucleophilic attack and the stability of reaction intermediates.
The electronic effects also manifest in the physical properties of the compound. The enhanced dipole moments created by fluorine substitution contribute to stronger intermolecular interactions, which can influence properties such as boiling points, surface tension, and solubility characteristics. The combination of the polar siloxane backbone with the highly polar trifluoropropyl substituent creates a molecule with complex polarity patterns that affect its interaction with various solvents and surfaces.
Spectroscopic studies of fluorinated siloxane compounds reveal characteristic shifts in nuclear magnetic resonance signals that reflect the electronic environment changes induced by fluorine substitution. The silicon atoms adjacent to fluorinated substituents typically show downfield shifts in silicon-29 nuclear magnetic resonance spectra, consistent with the electron-withdrawing effects and reduced electron shielding around the silicon nuclei.
Conformational Dynamics Through Computational Modeling
Computational modeling of this compound reveals complex conformational dynamics that arise from the interplay between the flexible trisiloxane backbone and the conformational preferences of the trifluoropropyl side chain. Molecular dynamics simulations and density functional theory calculations provide detailed insights into the accessible conformational space and the energy barriers associated with conformational transitions.
The trisiloxane backbone exhibits considerable conformational flexibility due to the wide range of accessible silicon-oxygen-silicon bond angles, which can vary from approximately 130 to 180 degrees without significant energy penalties. This angular flexibility allows the molecule to adopt multiple conformations that accommodate different spatial arrangements of the substituent groups. The central silicon atom, bearing both a methyl group and the bulky trifluoropropyl chain, serves as the primary conformational determinant due to steric interactions between these substituents.
Density functional theory calculations on model trisiloxane systems indicate that conformational energy surfaces are relatively flat, with multiple local minima separated by low energy barriers. The incorporation of fluorinated substituents introduces additional conformational considerations due to the strong dipolar character of carbon-fluorine bonds and the potential for intramolecular dipole-dipole interactions. The trifluoromethyl group at the terminus of the propyl chain exhibits restricted rotation due to the high barrier associated with carbon-fluorine bond rotation, typically requiring energies of 10-15 kilocalories per mole.
Table 4: Conformational Parameters from Computational Studies
| Structural Parameter | Range of Values | Energy Barrier | Computational Method |
|---|---|---|---|
| Si-O-Si Bond Angle | 130-180° | <5 kcal/mol | DFT calculations |
| Propyl Chain Rotation | 0-360° | 2-4 kcal/mol | Molecular dynamics |
| CF₃ Group Rotation | Restricted | 10-15 kcal/mol | DFT calculations |
| Backbone Flexibility | High | Low barriers | Multiple methods |
Molecular dynamics simulations of siloxane compounds demonstrate that conformational fluctuations occur on multiple timescales, ranging from subpicosecond local motions to longer timescale collective rearrangements. Studies on small peptides with flexible backbones reveal that conformational dynamics exhibit subpicosecond components with correlation times around 110 femtoseconds. While direct comparison with trisiloxane systems requires caution, these studies establish methodological frameworks for analyzing rapid conformational fluctuations in flexible molecular systems.
The conformational dynamics of the trifluoropropyl side chain involve rotations around the carbon-carbon bonds within the propyl segment, as well as rotation around the silicon-carbon bond connecting the chain to the backbone. The electron-withdrawing trifluoromethyl group influences the conformational preferences of the entire propyl chain through inductive effects that alter the electron density distribution along the carbon framework. These electronic effects can stabilize certain conformations while destabilizing others, creating a complex conformational landscape.
Computational studies on fluorinated siloxane degradation pathways provide insights into the conformational requirements for chemical reactions. Hydrolysis reactions involving silicon-oxygen bond cleavage often require specific conformational arrangements that position nucleophilic species optimally relative to the silicon center. The conformational flexibility of the trisiloxane backbone facilitates these arrangements, while the electronic effects of fluorinated substituents influence the energetics of the resulting transition states.
Advanced computational methods, including quantum mechanical calculations and molecular dynamics simulations, reveal that the conformational behavior of fluorinated trisiloxane compounds differs significantly from their non-fluorinated analogues. The strong dipolar character of carbon-fluorine bonds creates additional conformational constraints through dipole-dipole interactions, both intramolecular and intermolecular. These interactions can influence molecular aggregation behavior and surface adsorption properties.
The computational modeling also addresses the temperature dependence of conformational dynamics. At elevated temperatures, increased thermal energy provides access to higher-energy conformations and accelerates conformational transitions. The thermal stability of fluorinated trisiloxane compounds, often exceeding 200°C, suggests that conformational flexibility is maintained across a wide temperature range, although the relative populations of different conformational states may shift with temperature.
Theoretical studies on related siloxane systems indicate that conformational dynamics play crucial roles in determining bulk properties such as viscosity, surface tension, and phase behavior. The unique combination of backbone flexibility and fluorinated side chain interactions in this compound creates distinctive conformational signatures that contribute to its specialized applications in materials science and surface modification technologies.
Properties
IUPAC Name |
trimethyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25F3O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)9-8-10(11,12)13/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWGMNVDRHEOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F3O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-13-1 | |
| Record name | Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40381108 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27703-88-4 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrosilylation of Fluorinated Olefins with Polyhydrosiloxanes
Another significant approach to prepare fluorosilicone derivatives, including 3-(3,3,3-trifluoropropyl)heptamethyltrisiloxane, is through hydrosilylation reactions. This involves the addition of silicon-hydrogen bonds across carbon-carbon double bonds of fluorinated olefins catalyzed by transition metal complexes.
- Catalysts: Rhodium-based complexes, such as siloxide rhodium complex [{Rh(OSiMe3)(cod)}2], are used to catalyze the hydrosilylation.
- Reaction conditions: Typical reactions are carried out at room temperature (~25°C) with stirring, followed by distillation under reduced pressure to isolate the product.
- Yields: High yields (~94-95%) of fluorosilicone products are reported.
- Selectivity: This method allows for selective functionalization, producing mainly mono-substituted trisiloxanes without extensive polymerization.
| Parameter | Data/Value |
|---|---|
| Catalyst | Siloxide rhodium complex [{Rh(OSiMe3)(cod)}2] |
| Temperature | 25°C |
| Reaction time | 1 hour |
| Product boiling point | 108-110°C at 2 mmHg |
| Yield | 94-95% |
This hydrosilylation approach is noted for its efficiency and selectivity in preparing fluorinated trisiloxane derivatives.
Ring-Opening Polymerization of Cyclic Fluorosiloxanes
Several methods involve the ring-opening polymerization (ROP) of cyclic fluorosiloxanes to obtain fluorosilicone polymers and oligomers, including this compound.
- Monomers: Cyclic siloxanes such as 1,3,5-tris(trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane.
- Catalysts: Strong acids like trifluoromethylsulfonic acid or orthophosphoric acid are used to catalyze the polymerization.
- Conditions: Polymerization typically occurs at moderate temperatures (60-120°C) for 12-24 hours.
- Outcome: This method often produces mixtures of cyclic and linear fluorosilicones with varying chain lengths, leading to non-uniform molecular weights.
- Selectivity: Limited selectivity; requires chromatographic purification to isolate specific oligomers like the trisiloxane.
| Parameter | Data/Value |
|---|---|
| Monomer | 1,3,5-Tris(trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane |
| Catalyst | Trifluoromethylsulfonic acid, orthophosphoric acid |
| Temperature | 60-120°C |
| Reaction time | 12-24 hours |
| Product mixture | Cyclic and linear fluorosilicones |
| Yield | Variable; requires purification |
This method is more traditional but less selective and efficient for obtaining pure this compound.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| Direct substitution of methylethyltripropenyl trisilicate with trifluorochloropropane | Direct nucleophilic substitution | Straightforward, fewer steps | Requires careful reaction control | Not explicitly reported |
| Hydrosilylation of fluorinated olefins with polyhydrosiloxanes | Catalyzed addition of Si-H to fluorinated olefins | High selectivity, mild conditions | Requires expensive catalysts | 94-95 |
| Ring-opening polymerization of cyclic fluorosiloxanes | Acid-catalyzed polymerization of cyclic siloxanes | Established polymer chemistry | Produces mixtures, low selectivity | Variable |
Research Findings and Analytical Data
- NMR Analysis: The identity of products obtained via hydrosilylation and ring-opening polymerization is confirmed by ^29Si NMR and ^1H NMR spectroscopy, showing characteristic chemical shifts for silicon-bound methyl groups and trifluoropropyl substituents.
- FT-IR Monitoring: Disappearance of epoxy group bands at 980 cm^-1 during polymerization confirms reaction progress.
- Chromatographic Control: Reaction courses are monitored chromatographically to ensure substrate consumption and product formation.
- Physical Properties: The product this compound exhibits a boiling point around 66°C, density approximately 0.093 g/cm^3, and is stable under neutral aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
Oxidation: Silanols and siloxane oligomers.
Reduction: Reduced siloxane derivatives.
Substitution: Functionalized siloxanes with various substituents.
Scientific Research Applications
Surface Treatment in Electronics
One of the significant applications of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is in the surface treatment of semiconductor substrates. Research indicates that it enhances the hydrophobicity and adhesion properties of surfaces, which is crucial for improving the performance and longevity of electronic components .
Silicone-Based Coatings
This compound is utilized in formulating silicone-based coatings that provide excellent water repellency and chemical resistance. These coatings are particularly beneficial in automotive and aerospace industries where protection against environmental factors is critical .
Fluorosilicone Rubber Production
In the synthesis of fluorosilicone rubbers, this compound serves as a key intermediate. Its incorporation improves the mechanical properties and thermal stability of the final product, making it suitable for high-performance applications .
Adhesion Promoter
The compound acts as an adhesion promoter in various composite materials. By enhancing the bonding between organic polymers and inorganic substrates, it significantly improves the mechanical strength and durability of composites used in construction and manufacturing .
Case Study 1: Semiconductor Surface Treatment
A study conducted on semiconductor substrates treated with this compound demonstrated a marked improvement in surface hydrophobicity. The treated surfaces exhibited lower moisture absorption rates, which led to enhanced electrical performance and reduced failure rates in electronic devices .
Case Study 2: Coating Applications
In automotive applications, coatings formulated with this siloxane compound have shown superior resistance to water and chemicals compared to traditional coatings. A comparative analysis revealed that vehicles treated with these coatings maintained aesthetic quality and structural integrity over extended periods under harsh conditions .
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is primarily related to its ability to form stable silicon-oxygen bonds. The trifluoropropyl group enhances the compound’s hydrophobicity and chemical resistance, making it effective in modifying surfaces and interfaces. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .
Comparison with Similar Compounds
Research and Industrial Relevance
- Synthesis : The compound is synthesized via controlled hydrolysis of trifluoropropyl-substituted chlorosilanes, followed by purification .
- Safety: Limited toxicological data are available, but its hydrolytic stability minimizes environmental risks under neutral conditions .
- Market Availability: Supplied globally by TCI Chemicals, Santa Cruz Biotechnology, and others in quantities up to 25g (¥13,500–¥43,800) .
Biological Activity
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is a siloxane compound that has garnered interest due to its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Chemical Formula : C10H25F3O2Si3
- CAS Number : 27703-88-4
- Melting Point : <0°C
- Boiling Point : 66°C
- Refractive Index : 1.375
- Flash Point : >65°C
These properties suggest that the compound is a low-viscosity liquid at room temperature, which may influence its bioavailability and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes due to its lipophilic nature. The trifluoropropyl group enhances membrane penetration, allowing the compound to modulate enzyme activities and receptor interactions within cells .
Biological Activity Overview
Research indicates that siloxanes can exhibit various biological activities, including antimicrobial properties, effects on cell signaling pathways, and potential applications in drug delivery systems. The specific activities of this compound are still under investigation but may include:
- Antimicrobial Activity : Preliminary studies suggest that siloxanes can inhibit microbial growth through disruption of cell membranes.
- Cell Signaling Modulation : The compound may influence pathways related to inflammation and cellular stress responses.
- Drug Delivery Potential : Its unique structure may facilitate the transport of therapeutic agents across cellular barriers.
Case Study 1: Antimicrobial Properties
A study examined the antimicrobial efficacy of various siloxanes against common pathogens. The results indicated that this compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent in medical applications .
Case Study 2: Drug Delivery Applications
Research conducted on siloxane-based carriers for drug delivery highlighted the ability of this compound to encapsulate hydrophobic drugs effectively. The study reported enhanced solubility and bioavailability of the encapsulated drugs when administered in vivo .
Data Table: Biological Activities of Siloxanes
Q & A
Q. What are the common synthetic routes for 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane, and how do reaction conditions influence yield?
The synthesis of fluorosilicones like this compound typically involves ring-opening polymerization (ROP) of cyclotrisiloxane precursors. For example, anionic ROP using initiators such as BuLi in tetrahydrofuran (THF) enables controlled polymerization of trifluoropropylmethylsiloxane monomers . Key factors include:
- Monomer reactivity ratios : In copolymerization with dimethylsiloxane (D3), the trifluoropropyl-substituted monomer (F3) exhibits significantly higher reactivity (r₁ = 0.10 ± 0.02 for D3; r₂ = 51.8 ± 5.5 for F3), leading to blocky or gradient copolymers depending on the addition method .
- Solvent and temperature : THF is commonly used due to its compatibility with siloxane monomers. Reactions are typically conducted at room temperature over 3–7 days, monitored via thin-layer chromatography (TLC) .
Q. What physicochemical properties make this compound suitable for high-performance elastomers?
The trifluoropropyl group imparts unique properties:
- Solvent and oil resistance : The electronegative fluorine atoms reduce surface energy, enhancing resistance to non-polar solvents and oils .
- Thermal stability : Fluorosilicones exhibit higher thermal degradation temperatures (~300°C) compared to polydimethylsiloxanes (PDMS), attributed to strong C-F bonds .
- Low-temperature flexibility : The flexible siloxane backbone retains elasticity at sub-zero temperatures, making it ideal for aerospace seals .
Advanced Research Questions
Q. How do reactivity ratios in copolymerization affect the structural properties of polysiloxane copolymers?
Reactivity ratios determine monomer incorporation rates, influencing copolymer architecture:
Q. What advanced techniques are critical for analyzing thermal and mechanical behavior in fluorosilicone copolymers?
- Differential Scanning Calorimetry (DSC) : Quantifies glass transition temperatures (T_g). For example, trifluoropropyl groups raise T_g by ~20°C compared to PDMS due to restricted chain mobility .
- Dynamic Mechanical Analysis (DMA) : Measures storage/loss moduli and tan δ peaks to assess viscoelasticity under stress .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; fluorosilicones show 10–15% higher decomposition onset temperatures than PDMS .
Q. How can computational modeling predict the biological or material interactions of this compound?
- Molecular Dynamics (MD) simulations : Model interactions between trifluoropropyl groups and solvents to predict solubility parameters .
- Density Functional Theory (DFT) : Calculates electron-withdrawing effects of CF₃ groups on siloxane backbone polarization, explaining enhanced nucleophilic substitution reactivity .
- QSAR studies : Link structural features (e.g., fluorine content) to bioactivity, such as antimicrobial or anti-inflammatory potential observed in hydrazine derivatives .
Data Contradictions and Resolution
- Reactivity ratio variability : Reported reactivity ratios for F3/D3 copolymerization (r₁ = 0.10, r₂ = 51.8) suggest extreme monomer selectivity. Discrepancies in literature may arise from differences in initiator purity or solvent polarity. Validate via kinetic simulations and replicate experiments under controlled conditions .
- Phase behavior inconsistencies : Some studies report homogeneous fluorosilicone phases, while others note microphase separation. Resolve using temperature-variable SAXS to map morphology transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
